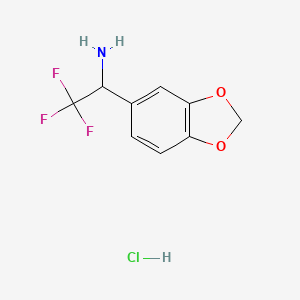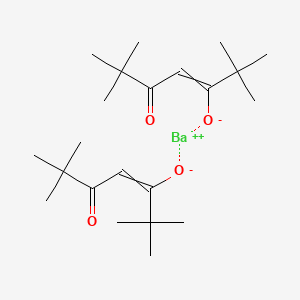![molecular formula C4H7BF3K B14784621 potassium [(2Z)-but-2-en-1-yl]trifluoroboranuide](/img/structure/B14784621.png)
potassium [(2Z)-but-2-en-1-yl]trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (Z)-but-2-en-1-yltrifluoroborate is an organoboron compound that has gained attention in organic synthesis due to its unique properties. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds. The presence of the trifluoroborate group enhances the stability and reactivity of the compound, making it a useful reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium (Z)-but-2-en-1-yltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of (Z)-but-2-en-1-ylboronic acid with potassium trifluoroborate under basic conditions. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like tetrahydrofuran. The product is then purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of potassium (Z)-but-2-en-1-yltrifluoroborate may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating automated systems for mixing, heating, and purification. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (Z)-but-2-en-1-yltrifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: Particularly the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of suitable catalysts.
Major Products
Cross-Coupling: Formation of biaryl or alkenyl-aryl compounds.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted boron compounds.
Applications De Recherche Scientifique
Potassium (Z)-but-2-en-1-yltrifluoroborate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of new drugs and therapeutic agents through its role in the synthesis of bioactive compounds.
Industry: Applied in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of potassium (Z)-but-2-en-1-yltrifluoroborate in chemical reactions involves the formation of a boronate complex with the catalyst, typically palladium. This complex facilitates the transfer of the but-2-en-1-yl group to the electrophilic partner, forming a new carbon-carbon bond. The trifluoroborate group enhances the stability of the intermediate species, allowing for efficient coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium allyltrifluoroborate
Uniqueness
Potassium (Z)-but-2-en-1-yltrifluoroborate is unique due to its (Z)-configuration, which imparts specific stereochemical properties to the resulting products. This configuration is particularly valuable in the synthesis of molecules where stereochemistry is crucial for biological activity or material properties. Compared to other trifluoroborate compounds, it offers distinct reactivity and selectivity in cross-coupling reactions.
Propriétés
IUPAC Name |
potassium;but-2-enyl(trifluoro)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3.K/c1-2-3-4-5(6,7)8;/h2-3H,4H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQCEUGOWYYTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC=CC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
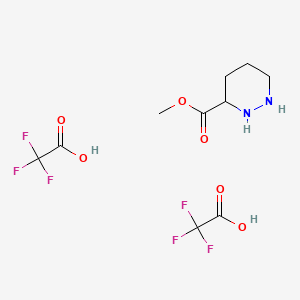
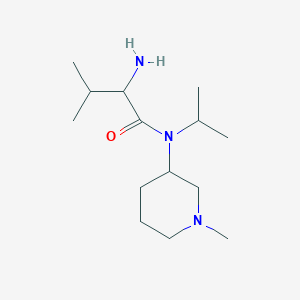
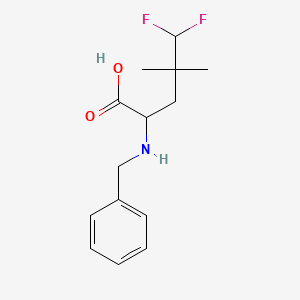


![L-Leucine, N-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4-methyl-, cis-(9CI)](/img/structure/B14784582.png)
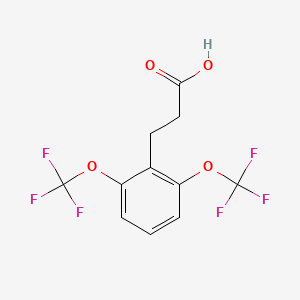
![4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14784595.png)
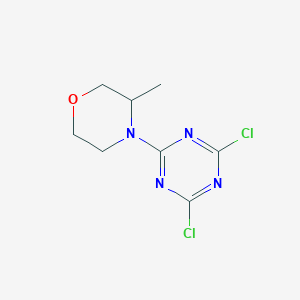
![(8R)-2-[(2R)-2,3-dihydroxypentan-2-yl]-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B14784599.png)
![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14784604.png)
![2H,6H-Pyrano[3,2-b]xanthen-6-one,3,4-dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-](/img/structure/B14784610.png)
